molecular formula C18H21NO3 B4062327 2-(2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide

2-(2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide

Cat. No. B4062327
M. Wt: 299.4 g/mol
InChI Key: KOJFAZRWVSNWQM-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in metabolic disorders, such as diabetes and obesity.

Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Activities

A study by Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives through the Leuckart synthetic pathway, aiming to create new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Their research demonstrated that compounds containing halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising anticancer, anti-inflammatory, and analgesic activities, highlighting its potential as a therapeutic agent Rani et al., BioMed Research International, 2014.

Chemoselective Acetylation

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using immobilized lipase as a catalyst. Their study optimized the process and studied various parameters affecting the reaction. This research provides insights into enzyme-catalyzed acetylation, a crucial step in producing pharmaceutically relevant compounds Magadum & Yadav, ACS Omega, 2018.

Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on compounds like acetochlor and metolachlor. This study is relevant for understanding the biotransformation and potential toxicity of such herbicides, contributing to environmental and human health risk assessments Coleman et al., Environmental Health Perspectives, 2000.

Protein Tyrosine Phosphatase 1B Inhibitors

Saxena et al. (2009) designed and synthesized derivatives of 2-(4-methoxyphenyl)ethyl] acetamide, evaluating them for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drugs. Their findings correlated well with docking studies and in vivo antidiabetic activity screening, suggesting these compounds' potential in diabetes treatment Saxena et al., Bioorganic & medicinal chemistry letters, 2009.

Photocatalytic Degradation of Pharmaceuticals

Jallouli et al. (2017) studied the photocatalytic degradation of acetaminophen, a common pharmaceutical compound, using TiO2 nanoparticles. Their research addresses environmental concerns related to pharmaceutical residues in water sources, showcasing the application of photocatalysis in water treatment technologies Jallouli et al., Arabian Journal of Chemistry, 2017.

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-21-16-11-7-8-12-17(16)22-13-18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJFAZRWVSNWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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